molecular formula C11H13NO4 B2653906 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid CAS No. 1181260-24-1

1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid

Cat. No.: B2653906
CAS No.: 1181260-24-1
M. Wt: 223.228
InChI Key: VSCUBKWEUNGUDJ-UHFFFAOYSA-N
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Description

1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid (CAS 1181260-24-1) is a multifunctional chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine-4-carboxylic acid scaffold, a structure also known as isonipecotic acid, which is a conformationally constrained derivative of γ-aminobutyric acid (GABA) and a known GABA A receptor partial agonist . The molecule is further functionalized with a 5-formylfuran moiety, which provides a reactive aldehyde handle for further synthetic transformations, such as forming Schiff bases or serving as an intermediate in the synthesis of more complex heterocyclic systems. The presence of both the carboxylic acid and the formyl group on the heteroaromatic system makes this compound a versatile precursor for constructing molecular libraries, particularly for applications in neuroscience research and the development of GABA receptor-targeting probes. Its molecular formula is C 11 H 13 NO 4 with a molecular weight of 223.23 g/mol . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-formylfuran-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-7-9-1-2-10(16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCUBKWEUNGUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-formylfuran-2-carboxylic acid with piperidine under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group and carboxylic acid group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic Acid

  • Structural Difference : The formyl group (-CHO) in the target compound is replaced with an ethyl group (-CH₂CH₃) on the furan ring.
  • Properties: Molecular Weight: 263.28 g/mol (vs. 237.23 g/mol for the formyl analog). Physical State: Powder, stored at room temperature .
  • Applications : Listed under carboxylic acids and piperidines in American Elements' catalog, suggesting use in organic synthesis .

1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-4-carboxylic Acid (THCP)

  • Structural Difference : The furan ring is saturated (tetrahydrofuran), removing aromaticity and introducing a more flexible, oxygen-containing ring.
  • Properties: Catalytic Utility: Demonstrated efficacy in synthesizing pyrrolidines, indolines, and β-amino alcohols, highlighting its role as a catalyst in pharmaceutical intermediates . Stability: The saturated tetrahydrofuran ring may confer greater stability under acidic or oxidative conditions compared to the aromatic furan derivative.

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride

  • Structural Difference : Replaces the 5-formylfuran group with a 5-chloropyridyl moiety.
  • Properties :
    • Molecular Weight : 277.15 g/mol (as hydrochloride salt).
    • Solubility : The hydrochloride salt form enhances aqueous solubility, advantageous for biological testing .
    • Electronic Effects : The electron-withdrawing chlorine on the pyridine ring may increase the compound’s acidity and influence binding interactions in medicinal chemistry applications.

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid

  • Structural Difference : Features a trifluoromethyl (-CF₃) group on a pyridine ring instead of the formylfuran.
  • Properties: Thermal Stability: Melting point of 162–164°C, indicating robust thermal stability .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

  • Structural Difference : Substitutes the formylfuran group with an ethoxycarbonyl (-COOEt) moiety.
  • Properties :
    • Lipophilicity : Higher Log P value due to the ethoxy group, likely improving membrane permeability.
    • Solubility : Log S = -2.3 (moderate aqueous solubility) .
    • Synthetic Utility : Used in peptide coupling reactions, with detailed protocols for preparation under basic conditions (e.g., NaOH catalysis) .

Biological Activity

1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid is a compound that integrates a furan moiety with a piperidine structure, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-formylfuran with piperidine derivatives. Techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction time. The structure can be confirmed using spectroscopic methods including NMR and IR spectroscopy.

Antibacterial Activity

Studies have shown that piperidine derivatives exhibit significant antibacterial properties. For example, compounds similar to this compound have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In one study, several synthesized compounds showed IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating their potential as antibacterial agents .

Anticancer Activity

The antiproliferative effects of piperidine derivatives have been evaluated against different human cancer cell lines. For instance, compounds containing the piperidine nucleus have shown moderate cytotoxicity against HL-60 leukemia cells with IC50 values reported between 19 µM and 42 µM . The mechanism of action is believed to involve the induction of oxidative stress in cancer cells, leading to cell death.

Enzyme Inhibition

This compound may also act as an inhibitor of key enzymes involved in various physiological processes. Acetylcholinesterase (AChE) inhibition is particularly noteworthy due to its implications in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been reported to inhibit AChE with varying degrees of potency .

Case Studies

Several studies have highlighted the biological potential of piperidine derivatives:

  • Antibacterial Screening : A series of synthesized piperidine derivatives were evaluated for their antibacterial properties against multiple strains. Compounds exhibited varying degrees of activity, with some achieving IC50 values significantly lower than standard antibiotics .
  • Cytotoxicity Assays : In vitro assays against cancer cell lines demonstrated that certain derivatives could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .
  • Enzyme Interaction Studies : The binding affinity of these compounds to bovine serum albumin (BSA) was assessed, providing insights into their pharmacokinetics and potential therapeutic efficacy .

Summary of Findings

Activity IC50 Values (µM) Notes
Antibacterial1.13 - 6.28Effective against Salmonella typhi, Bacillus subtilis
Anticancer19 - 42Moderate cytotoxicity in HL-60 leukemia cells
AChE InhibitionVariesPotential treatment for neurodegenerative diseases

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 1-(5-Formylfuran-2-yl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving piperidine ring functionalization and furan-formyl coupling is typical. For example, piperidine-4-carboxylic acid derivatives are often synthesized via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 93–96°C for hydrolysis steps) and inert atmospheres to prevent side reactions . Intermediate purification using column chromatography and characterization via 1^1H/13^13C NMR ensures structural fidelity. Optimization may involve adjusting catalysts (e.g., palladium acetate for cross-coupling) or solvent systems (e.g., tert-butyl alcohol for improved solubility) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodology :

  • Spectroscopy : 1^1H/13^13C NMR confirms substituent positions and ring conformations. IR spectroscopy verifies functional groups (e.g., formyl C=O stretch at ~1700 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 217–219°C for related piperidine-carboxylic acids) .

Q. How should researchers address the lack of toxicity data for this compound?

  • Methodology : Conduct tiered assessments:

  • In vitro assays : Use cell viability assays (e.g., MTT on HEK-293 or HepG2 cells) to screen for acute cytotoxicity .
  • QSAR modeling : Predict toxicity using structural analogs (e.g., 5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid) with known toxicological profiles .
  • Ecotoxicity : Perform algal growth inhibition or Daphnia magna assays to estimate environmental risks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP, melting points)?

  • Methodology :

  • Reproducibility checks : Replicate synthesis and characterization under standardized conditions (e.g., identical solvent systems, heating rates for DSC) .
  • Computational validation : Compare experimental logP values (-0.194 to 0.283) with predictions from software like ACD/Labs or ChemAxon to identify outliers .
  • Interlaboratory studies : Collaborate to validate data using shared reference standards .

Q. How can structural modifications enhance bioactivity while maintaining metabolic stability?

  • Methodology :

  • SAR studies : Replace the formyl group with bioisosteres (e.g., nitro or cyano) to assess impact on target binding (e.g., enzyme inhibition) .
  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability, followed by in vitro hydrolysis studies .
  • Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation pathways and guide stabilization (e.g., fluorination of labile positions) .

Q. What experimental designs mitigate challenges in multi-step synthesis (e.g., intermediate instability)?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites (e.g., Boc-protection for piperidine amines) to prevent unwanted side reactions .
  • In situ monitoring : Employ real-time FTIR or LC-MS to detect unstable intermediates and adjust reaction parameters promptly .
  • Low-temperature steps : Conduct sensitive reactions (e.g., formylation) at 0–5°C to minimize decomposition .

Q. How can stability under varying storage conditions be systematically evaluated?

  • Methodology :

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products via LC-MS .
  • Long-term stability : Store aliquots at -20°C, 4°C, and room temperature, analyzing purity monthly for 6–12 months .
  • Excipient compatibility : Test formulations with common stabilizers (e.g., cyclodextrins) to enhance shelf life .

Tables for Key Data

Table 1 : Physicochemical Properties of Related Piperidine-Carboxylic Acids

CompoundlogPMelting Point (°C)Purity (%)Source
1-Acetyl-4-piperidinecarboxylic acid-0.194217–21995+
1-Boc-4-piperidinecarboxylic acid0.283113–11597
5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid2.1287.5–293.595

Table 2 : Recommended Analytical Methods for Stability Testing

ParameterTechniqueConditionsReference
PurityHPLC-UVC18 column, 0.1% TFA in H2O/MeCN
Degradation productsLC-MS/MSESI+ mode, m/z 100–1000
Thermal stabilityDSCHeating rate: 10°C/min, N2 atmosphere

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